molecular formula C18H15FN4O2S B257105 3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B257105
M. Wt: 370.4 g/mol
InChI Key: ZTELOPGTZNUHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been synthesized for scientific research purposes. It is a member of the triazolo-thiadiazole family of compounds that have been studied for their potential use in drug development.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. It is believed to work by inhibiting the growth of cancer cells and bacteria. It may also work by inhibiting the activity of enzymes that are involved in the development of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and bacteria. It has also been found to inhibit the activity of enzymes that are involved in the development of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is that it has been found to have antimicrobial and antitumor properties. This makes it a potential candidate for the development of new drugs. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further study its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the development of new antimicrobial and antitumor drugs. Additionally, further research is needed to fully understand its mechanism of action.

Synthesis Methods

The synthesis of 3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. The first step is the synthesis of 4-fluorobenzyl alcohol and 4-methylbenzyl alcohol. These alcohols are then reacted with thionyl chloride to form the corresponding chlorides. The chlorides are then reacted with sodium azide to form the corresponding azides. The azides are then reacted with sodium dithionite to form the corresponding thiadiazoles. The final step involves the reaction of the thiadiazoles with triazole to form the desired compound.

Scientific Research Applications

3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use in drug development. It has been found to have antimicrobial and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H15FN4O2S

Molecular Weight

370.4 g/mol

IUPAC Name

3-[(4-fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15FN4O2S/c1-12-2-6-14(7-3-12)25-11-17-22-23-16(20-21-18(23)26-17)10-24-15-8-4-13(19)5-9-15/h2-9H,10-11H2,1H3

InChI Key

ZTELOPGTZNUHKT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F

Origin of Product

United States

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